[(1-Hydroxypropan-2-yl)oxy]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1-Hydroxypropan-2-yl)oxy]acetic acid can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where 1,2-propanediol and acetic acid are reacted in the presence of a catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
[(1-Hydroxypropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Acetic acid and propanoic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(1-Hydroxypropan-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of [(1-Hydroxypropan-2-yl)oxy]acetic acid involves its hydrolysis to form 1,2-propanediol and acetic acid. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Similar in structure but contains a tert-butoxycarbonyl group instead of a hydroxypropan-2-yl group.
Acetic acid: A simpler carboxylic acid with a similar ester linkage.
Propylene glycol 2-acetate: Another ester of propylene glycol with acetic acid.
Uniqueness
[(1-Hydroxypropan-2-yl)oxy]acetic acid is unique due to its specific ester linkage and its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
532927-06-3 |
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Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C5H10O4/c1-4(2-6)9-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
NEHKSRUKLPVHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(=O)O |
Origin of Product |
United States |
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